![molecular formula C23H21NO5S B431253 Isopropyl 2-méthyl-5-(phénylsulfonamido)naphto[1,2-b]furan-3-carboxylate CAS No. 361179-45-5](/img/structure/B431253.png)
Isopropyl 2-méthyl-5-(phénylsulfonamido)naphto[1,2-b]furan-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropyl 2-methyl-5-(phenylsulfonamido)naphtho[1,2-b]furan-3-carboxylate is a complex organic compound characterized by its unique structure, which includes a naphthofuran core substituted with various functional groups
Applications De Recherche Scientifique
Isopropyl 2-methyl-5-(phenylsulfonamido)naphtho[1,2-b]furan-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 2-methyl-5-(phenylsulfonamido)naphtho[1,2-b]furan-3-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the naphthofuran core, followed by the introduction of the isopropyl, methyl, phenylsulfonamido, and carboxylate groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Purification steps, such as recrystallization or chromatography, are employed to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
Isopropyl 2-methyl-5-(phenylsulfonamido)naphtho[1,2-b]furan-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated compounds.
Mécanisme D'action
The mechanism of action of Isopropyl 2-methyl-5-(phenylsulfonamido)naphtho[1,2-b]furan-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Isopropyl 2-methyl-5-(phenylsulfonamido)naphtho[1,2-b]furan-3-carboxylate: shares similarities with other naphthofuran derivatives, such as benzofuran and indole derivatives.
Benzofuran derivatives: Known for their biological activities, including antiviral and anticancer properties.
Indole derivatives: Widely studied for their diverse pharmacological activities.
Uniqueness
The uniqueness of Isopropyl 2-methyl-5-(phenylsulfonamido)naphtho[1,2-b]furan-3-carboxylate lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Propriétés
IUPAC Name |
propan-2-yl 5-(benzenesulfonamido)-2-methylbenzo[g][1]benzofuran-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO5S/c1-14(2)28-23(25)21-15(3)29-22-18-12-8-7-11-17(18)20(13-19(21)22)24-30(26,27)16-9-5-4-6-10-16/h4-14,24H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOZLKKDCSATISH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=CC=C4)C(=O)OC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(10,11-DIHYDRO-5H-DIBENZO[B,F]AZEPIN-5-YL)-2-[(4-PHENYL-2-QUINAZOLINYL)SULFANYL]-1-ETHANONE](/img/structure/B431172.png)
![6-[4-(TERT-BUTYL)PHENYL]-6,12-DIHYDRO-7H-INDENO[2,1-C][1,5]BENZOTHIAZEPIN-7-ONE](/img/structure/B431173.png)
![6-Amino-3-tert-butyl-4-(3-ethoxy-4-hydroxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B431174.png)
![ethyl 2-amino-3-{[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}propanoate](/img/structure/B431175.png)
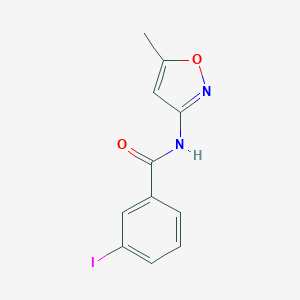
![ETHYL 3-[2-(THIOPHEN-2-YL)ACETAMIDO]BENZOATE](/img/structure/B431178.png)

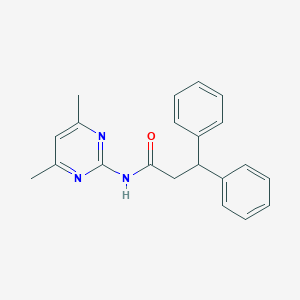
![Ethyl 2-[2-[[2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetyl]amino]-1,3-thiazol-4-yl]acetate](/img/structure/B431183.png)
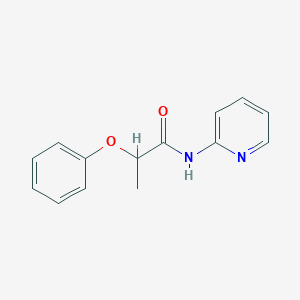
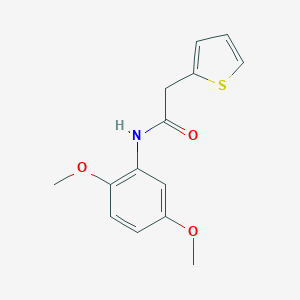
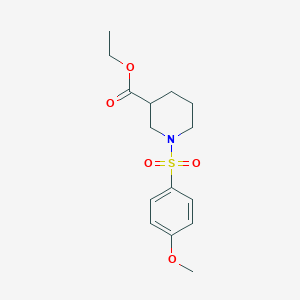
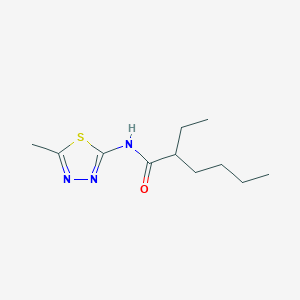
![2-[(2E)-2-[1-(4-chlorophenyl)ethylidene]hydrazinyl]-N-(3-ethoxyphenyl)-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxamide](/img/structure/B431191.png)
